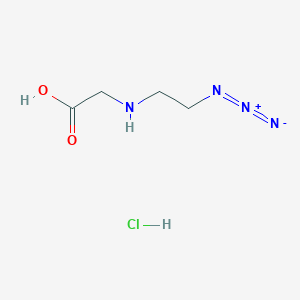

2-(2-Azidoethylamino)acetic acid;hydrochloride

Description

BenchChem offers high-quality 2-(2-Azidoethylamino)acetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Azidoethylamino)acetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-azidoethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-8-7-2-1-6-3-4(9)10;/h6H,1-3H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTYXYTWIQRIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])NCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-azidoethyl)glycine HCl CAS number and properties

The "Clickable" Backbone for Advanced Peptide Nucleic Acid (PNA) Synthesis

Abstract

N-(2-azidoethyl)glycine (often utilized as its Fmoc-protected derivative or HCl salt intermediate) is a specialized "blank" monomer used in the synthesis of Peptide Nucleic Acids (PNA). Unlike standard PNA monomers that carry a nucleobase (A, C, G, T), this unit presents a reactive azide (

Part 1: Chemical Identity & Properties

The compound exists primarily in two forms in a research context: the Fmoc-protected building block (for SPPS) and the HCl salt (deprotected intermediate or free reagent).

1.1 Key Chemical Data[1]

| Property | Fmoc-N-(2-azidoethyl)glycine (Commercial Standard) | N-(2-azidoethyl)glycine HCl (Intermediate/Salt) |

| CAS Number | 1935981-35-3 | Not widely assigned (See Note 1) |

| Structure | ||

| Formula | ||

| Mol.[1][2][3][4][5] Weight | 366.37 g/mol | 180.60 g/mol |

| Appearance | White crystalline powder | Hygroscopic off-white solid |

| Solubility | DMF, NMP, DMSO | Water, Methanol |

| Stability | Stable at -20°C (Protect from light) | Potentially Explosive (Low C/N ratio) |

Note 1: The specific CAS for the HCl salt is rarely indexed in major commercial catalogs because it is usually generated in situ or immediately protected due to stability concerns. The parent amine, N-(2-aminoethyl)glycine, has CAS 24123-14-6 .[3]

1.2 Structural Significance

In standard PNA, the secondary amine of the backbone carries an acetyl linker to a nucleobase.[][7] In N-(2-azidoethyl)glycine , the ethyl side chain terminates in an azide. This provides a "silent" position in the PNA sequence that does not interfere with hybridization but is ready for chemical modification.

Part 2: Synthesis & Manufacturing

The synthesis of N-(2-azidoethyl)glycine HCl typically involves the alkylation of glycine with a 2-azidoethyl electrophile, or the azidation of an N-(2-haloethyl)glycine precursor.

2.1 Synthesis Pathway (Graphviz)

The following diagram illustrates the standard route to the Fmoc-protected monomer, passing through the HCl salt intermediate.

Caption: Synthesis route from 2-bromoethylamine to the stable Fmoc-protected PNA monomer.

Part 3: Applications in Drug Development[9][10]

3.1 Post-Synthetic Functionalization

The primary utility of this compound is to introduce "Clickable" sites into PNA oligomers. PNA is often used as an antisense agent, but it suffers from poor cellular uptake. By incorporating N-(2-azidoethyl)glycine, researchers can synthesize the PNA backbone first and then "click" on Cell Penetrating Peptides (CPPs) (like TAT or Penetratin) or GalNAc ligands for liver targeting.

3.2 Mechanism of Action (CuAAC)

The azide group (

Caption: Bio-orthogonal conjugation workflow using the azido-PNA backbone.

Part 4: Experimental Protocols

⚠️ CRITICAL SAFETY WARNING: Handling Organic Azides

Hazard: Low molecular weight organic azides (C/N ratio < 3) can be explosive.

-

N-(2-azidoethyl)glycine HCl has 4 Carbons and 4 Nitrogens (Ratio = 1). This is potentially explosive.

-

Mitigation: Never isolate the free HCl salt in large quantities (>1g) or heat it when dry. Always handle in solution or proceed immediately to Fmoc-protection (which increases the C/N ratio to safe levels).

-

Storage: Store the Fmoc-derivative, not the free salt, whenever possible.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use the Fmoc-protected derivative for this protocol.

-

Resin Preparation: Use Rink Amide resin (loading 0.5–0.7 mmol/g) for PNA synthesis.

-

Deprotection: Remove Fmoc group from the previous monomer using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-N-(2-azidoethyl)glycine (4 eq) in NMP.

-

Add HATU (3.8 eq) and DIEA (8 eq).

-

Note: Pre-activation time should be < 2 mins to prevent racemization (though glycine is achiral, side reactions can occur).

-

-

Coupling: Add activated mixture to resin. Shake for 60 minutes at room temperature.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Lutidine/DMF to prevent deletion sequences.

-

Cleavage: Cleave PNA from resin using TFA/TIS/m-Cresol (95:2.5:2.5). Do not use thiols if the azide is sensitive, though alkyl azides are generally robust to TFA.

Protocol B: On-Resin Click Reaction (Recommended)

Performing the click reaction while the PNA is still on the resin avoids solubility issues.

-

Wash: Wash resin-bound PNA (with Azide unit) with degassed DMF.

-

Reaction Mixture:

-

Alkyne-Label (5 eq relative to resin loading).

-

CuI (Copper Iodide, 1 eq).

-

Ascorbic Acid (5 eq).

-

TBTA (Ligand, 1 eq) to stabilize Cu(I).

-

Solvent: DMF/Piperidine (8:2) or DMF/Water.

-

-

Incubation: Shake under Argon atmosphere for 4–16 hours.

-

Wash: Wash extensively with DMF, then 0.1M EDTA (to remove Copper traces), then DCM.

Part 5: Quality Control

Every batch of synthesized PNA must be validated.

-

HPLC:

-

Column: C18 Reverse Phase.

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 30 mins.

-

Observation: The azido-PNA will have a distinct retention time compared to the clicked product.

-

-

MALDI-TOF Mass Spectrometry:

-

Matrix:

-Cyano-4-hydroxycinnamic acid (CHCA). -

Verification: Check for the mass of the backbone + payload. The triazole formation adds no mass loss (atom economy is 100%).

-

-

Infrared Spectroscopy (IR):

-

The Azide group (

) has a strong, characteristic stretch at ~2100 cm⁻¹ . -

Success Criteria: Disappearance of the 2100 cm⁻¹ peak after the Click reaction confirms quantitative conjugation.

-

References

-

Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link

-

Chem-Impex International. "Fmoc-N-(2-azidoethyl)glycine Product Data." Catalog Access. Link

-

Sugiyama, T., & Kittaka, A. (2013). "Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethyl)glycine Backbone." Molecules. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. Link

-

PubChem. "N-(2-aminoethyl)glycine (Parent Compound Data)." National Library of Medicine.[2] Link

Sources

- 1. Fmoc-N-(2-azidoethyl)glycine|BLD Pharm [bldpharm.com]

- 2. N-(2-((2-Aminoethyl)amino)ethyl)glycine--hydrogen chloride (1/1) | C6H16ClN3O2 | CID 71337578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-Aminoethyl)glycine | C4H10N2O2 | CID 428913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azido-glycine | C2H4N4O2 | CID 87402102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 7. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]

Technical Guide: Water-Soluble Azide Linkers for Bioconjugation

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and advanced diagnostics, the physicochemical properties of the linker are as critical as the payload itself.[] Hydrophobic payloads (e.g., pyrrolobenzodiazepines, maytansinoids) often induce antibody aggregation, resulting in rapid hepatic clearance and immunogenicity. Water-soluble azide linkers—specifically those incorporating Polyethylene Glycol (PEG) or sulfonated spacers—serve as a "hydrophilicity reservoir," masking the hydrophobicity of the payload and preserving the pharmacokinetic (PK) profile of the biomolecule.

This guide details the structural logic, selection criteria, and experimental protocols for deploying water-soluble azide linkers in high-stakes bioconjugation.

The Hydrophobicity Problem & The Soluble Solution

When a hydrophobic drug is conjugated to a hydrophilic protein (like an IgG1 antibody), the resulting conjugate often suffers from hydrophobic masking . The hydrophobic payloads tend to fold back into the protein or cluster together, distorting the antibody's tertiary structure.

Consequences of Poor Linker Solubility:

-

Aggregation: Protein precipitation or formation of soluble high-molecular-weight species (HMWS).

-

Accelerated Clearance: The Reticuloendothelial System (RES) rapidly identifies and removes hydrophobic aggregates, reducing half-life (

). -

Immunogenicity: Aggregates are potent drivers of anti-drug antibody (ADA) responses.

The Solution: Integrating a hydrophilic spacer (PEG or Sulfonate) between the bioconjugation handle (e.g., NHS ester) and the click handle (Azide) solvates the local environment. This "shielding" effect maintains the hydrodynamic radius of the conjugate and prevents payload-induced aggregation.

Structural Anatomy of Water-Soluble Azide Linkers

A. The PEG Spacer (Polyethylene Glycol)

PEG is the gold standard for solubility. However, the type of PEG matters.

| Feature | Polydisperse PEG | Discrete PEG ( | Technical Implication |

| Structure | Mixture of chain lengths | Single, defined chain length | |

| Purity | Variable MW distribution | Single Molecular Weight | Essential for regulatory (CMC) consistency in ADCs. |

| Use Case | Surface passivation | Drug development (ADCs) | Use |

B. Sulfonated Spacers (Charge-Based Solubility)

While PEG relies on hydrogen bonding with water, sulfonated linkers introduce a permanent negative charge.

-

Mechanism: The sulfonate group (

) creates a hydration shell around the linker. -

Advantage: Unlike long PEG chains, sulfonated spacers are short and do not add significant mass or steric bulk, making them ideal for high Drug-to-Antibody Ratio (DAR) conjugates where steric crowding is a risk.

C. Cleavable vs. Non-Cleavable Architecture

The azide linker often includes a release mechanism adjacent to the payload.

-

Non-Cleavable: Relies on lysosomal degradation of the antibody backbone.[][2][3] Result: The drug retains the linker and an amino acid residue (e.g., Lysine-Linker-Drug). High plasma stability.[][2][3][4]

-

Cleavable: Includes a trigger (e.g., Valine-Citrulline dipeptide) cleaved by intracellular proteases (Cathepsin B). Enables bystander killing effect.[5]

Reaction Chemistries: The "Click" Decision

The azide group (

Pathway A: CuAAC (Copper-Catalyzed)[7][8][9][10]

-

Pros: Fast kinetics, small linkage (triazole).[9]

-

Cons: Copper Toxicity. Cu(I) generates reactive oxygen species (ROS) that degrade proteins and kill live cells.

-

Verdict: Use only for synthetic peptides or robust surfaces.

Pathway B: SPAAC (Strain-Promoted / Copper-Free)[6][7][9]

-

Reagents: Azide + Cyclooctyne (DBCO, BCN).[10]

-

Mechanism: The ring strain of the cyclooctyne drives the reaction without a catalyst.[6]

-

Pros: Biocompatible, no metal contamination.[6]

-

Cons: Larger linkage structure; DBCO is hydrophobic (requires PEG spacer to offset).

-

Verdict: The standard for Antibody-Drug Conjugates and live-cell labeling.

Decision Logic Diagram

Caption: Decision tree for selecting between CuAAC and SPAAC based on biological sensitivity.

Experimental Protocol: ADC Construction

Scenario: Labeling a Monoclonal Antibody (mAb) with a cytotoxic payload using a water-soluble PEG-Azide linker and SPAAC chemistry.

Reagents:

-

Antibody: IgG1 (1–5 mg/mL in PBS).

-

Linker: NHS-PEG4-Azide (Water-soluble, amine-reactive).[11]

-

Payload: DBCO-Maytansinoid (Click-reactive drug).

-

Desalting Column: Zeba™ Spin or PD-10 (40kDa MWCO).

Phase 1: Azide Functionalization of Antibody

-

Buffer Exchange: Ensure mAb is in an amine-free buffer (PBS, pH 7.2–8.0). Critical: Tris or Glycine buffers will quench the NHS ester immediately.

-

Linker Preparation: Dissolve NHS-PEG4-Azide in anhydrous DMSO to 10 mM. Prepare immediately before use (NHS hydrolyzes rapidly in water).[12]

-

Conjugation:

-

Add 20-fold molar excess of Linker to the mAb solution.

-

Why 20x? Hydrolysis competes with conjugation. Excess ensures sufficient lysine modification (Target DAR: 2–4 azides/mAb).

-

Incubate 30–60 mins at Room Temperature (RT) or 2 hours on ice. Do not vortex; mix by gentle inversion.

-

-

Purification (Step 1): Pass the reaction through a desalting column equilibrated with PBS. This removes unreacted linker and hydrolyzed byproducts.

-

Validation: Measure

to quantify protein recovery.

-

Phase 2: The Click Reaction (SPAAC)

-

Reaction: Add 5–10 equivalents of DBCO-Payload (relative to the mAb) to the Azide-labeled mAb.

-

Incubation: Incubate overnight at 4°C or 4 hours at RT.

-

Note: SPAAC is slower than CuAAC. The reaction is driven by the concentration of reactants.

-

-

Purification (Step 2): Perform a second desalting or Size Exclusion Chromatography (SEC) step to remove free DBCO-drug. Free drug causes high systemic toxicity in vivo.

Workflow Diagram

Caption: Two-step bioconjugation workflow: Lysine activation followed by copper-free click chemistry.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conjugation Efficiency | NHS hydrolysis | Dissolve NHS-linker in anhydrous DMSO immediately before use. Ensure buffer is amine-free (No Tris). |

| Precipitation | Hydrophobic payload | Use a longer PEG spacer (e.g., PEG12 or PEG24) or switch to a Sulfonated spacer to increase hydration. |

| High Aggregate (SEC) | Over-labeling | Reduce molar excess of NHS-linker (e.g., from 20x to 10x). High DAR (>4) often destabilizes IgGs. |

| "Dead" Click Reaction | Azide reduction | Avoid TCEP or DTT after azide attachment. Thiols can reduce azides to amines ( |

References

-

Hydrophilicity in ADCs

-

Title: Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

- Source: Journal of Controlled Release (via NIH/ResearchG

-

URL:

-

-

SPAAC vs.

-

Cleavable vs.

-

Protocol Grounding

-

Title: Instructions for the use of Azido-(PEG)n-NHS.[8]

- Source: Thermo Fisher Scientific / Pierce.

-

URL:

-

-

Pegylation Benefits

- Title: What are PEG Linkers?

-

Source: BroadPharm.[14]

-

URL:

Sources

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 4. synoligo.com [synoligo.com]

- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. purepeg.com [purepeg.com]

- 14. broadpharm.com [broadpharm.com]

Methodological & Application

bioconjugation of proteins using water-soluble azide linkers

Application Note: High-Fidelity Bioconjugation of Proteins Using Water-Soluble Azide Linkers

Abstract

The transition from hydrophobic alkyl spacers to hydrophilic polyethylene glycol (PEG) linkers represents a paradigm shift in bioconjugation. Traditional hydrophobic linkers often induce protein aggregation, masking binding sites and reducing solubility. This guide details the use of water-soluble NHS-PEG-Azide linkers to functionalize proteins for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach ensures high bioorthogonality, preserves protein quaternary structure, and enables rapid, copper-free conjugation in complex biological media.[1]

Mechanism of Action

This workflow utilizes a two-step heterobifunctional strategy:

-

Amine Activation (NHS Ester): The N-hydroxysuccinimide (NHS) ester on the linker reacts with primary amines (Lysine residues and N-terminus) on the protein to form a stable amide bond.[2] The PEG spacer confers water solubility.[3]

-

Bioorthogonal "Click" (SPAAC): The azide-functionalized protein reacts with a Dibenzocyclooctyne (DBCO) derivatized payload. The ring strain of the DBCO drives the reaction without the need for toxic copper catalysts (Cu(I)), preserving protein viability.

Workflow Visualization

Figure 1: Step-wise workflow for NHS-mediated azide functionalization followed by copper-free click conjugation.

Critical Parameters (The "Expertise" Pillar)

To ensure reproducibility, the following parameters must be strictly controlled.

| Parameter | Optimal Condition | Scientific Rationale |

| Buffer pH | 8.3 ± 0.2 | Lysine ε-amines have a pKa ~10.5. At pH 8.3, a sufficient fraction is unprotonated (nucleophilic) to react with NHS, while minimizing the competing hydrolysis of the NHS ester [1]. |

| Linker Type | PEG4 - PEG12 | PEG (Polyethylene Glycol) spacers prevent the "hydrophobic collapse" of the protein. Short alkyl chains often cause precipitation upon labeling [2]. |

| Stoichiometry | 10-20x Molar Excess | NHS hydrolysis in water is rapid (t½ < 20 min at pH 8). Excess reagent ensures sufficient labeling before the ester degrades. |

| Solvent | Anhydrous DMSO/DMF | While the linker is water-soluble, the NHS ester moiety is moisture-sensitive.[2] Dissolve in dry solvent immediately before adding to the aqueous protein mix. |

Detailed Protocol: Protein Functionalization

Objective: Covalently attach the PEG-Azide linker to surface lysines.

Materials Required

-

Target Protein: 1–10 mg/mL in amine-free buffer (PBS is acceptable, but Bicarbonate is preferred).

-

Linker: Azido-PEG4-NHS Ester (or PEG12 for higher solubility).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[4]

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Procedure

-

Buffer Exchange (Critical):

-

If the protein is in Tris or Glycine buffer, these amines will compete with the reaction.[2] Exchange into 0.1 M Sodium Bicarbonate, pH 8.3 using a desalting column.

-

Expert Tip: If protein concentration is <1 mg/mL, concentrate it first. Low concentrations lead to poor labeling efficiency due to hydrolysis competition.

-

-

Linker Preparation:

-

Reaction:

-

Add the linker solution to the protein sample to achieve a 20-fold molar excess .[2]

-

Calculation Example: For 1 mL of IgG (150 kDa) at 2 mg/mL:

-

Ensure the final volume of DMSO is <10% to avoid protein denaturation.

-

Incubate for 1 hour at Room Temperature or 2 hours on ice .

-

-

Purification (Quenching):

-

Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[4] Incubate for 15 mins.

-

Pass the sample through a desalting column equilibrated with PBS (pH 7.4) to remove excess linker and byproducts.

-

Detailed Protocol: SPAAC Conjugation

Objective: React the Azide-Protein with a DBCO-functionalized payload.

-

Stoichiometry Setup:

-

Use a 1.5 to 3-fold molar excess of DBCO-Payload relative to the Azide-Protein.

-

Note: Since the click reaction is highly specific, large excesses are rarely needed unless the payload is inexpensive or the kinetics are slow.

-

-

Incubation:

-

Final Purification:

-

Remove excess DBCO payload via Size Exclusion Chromatography (SEC) or dialysis.

-

Quality Control & Characterization

A protocol is only as good as its validation.

A. Degree of Labeling (DOL) Calculation

Direct UV-Vis quantification of the azide group is difficult due to low extinction coefficients. Use MALDI-TOF MS for the most accurate mass shift analysis.

-

Mass Shift Method:

B. Functional Validation (Fluorescence)

If MALDI is unavailable, react a small aliquot of the Azide-Protein with a DBCO-Fluorophore (e.g., DBCO-Cy5).

-

Run the conjugate on SDS-PAGE.

-

Image for fluorescence (verifies click reactivity).

-

Stain with Coomassie (verifies protein integrity).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Precipitation during labeling | Over-labeling of lysines (isoelectric point shift).[7] | Reduce molar excess from 20x to 10x. Switch to a longer PEG linker (e.g., PEG12) to increase hydrophilicity [3]. |

| Low Conjugation Yield | Hydrolysis of NHS ester.[7][8][9] | Ensure DMSO is anhydrous.[4][7][10] Do not store diluted linker. Check buffer pH (must be < 9.0).[2][4][6][8] |

| No "Click" Reaction | Steric hindrance. | Use a linker with a longer spacer arm.[2] Increase incubation time to 24h at 4°C. |

| Protein Inactivity | Modification of active site lysines. | Perform the reaction in the presence of the substrate/ligand to "protect" the active site, or switch to N-terminal labeling strategies. |

References

-

Thermo Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents User Guide. Retrieved from

-

BenchChem. Technical Support: Troubleshooting and Preventing Aggregation in Bioconjugation. Retrieved from

-

Vector Laboratories. Copper-Free Click Chemistry (SPAAC) Technical Guide. Retrieved from

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013.

-

BroadPharm. Instructions for the use of Azido-(PEG)n-NHS. Retrieved from

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. biotium.com [biotium.com]

Application Note: Preparation of High-Quality Stock Solutions for 2-(2-Azidoethylamino)acetic acid HCl

Abstract & Scope

This technical guide outlines the rigorous methodology for preparing, validating, and storing stock solutions of 2-(2-Azidoethylamino)acetic acid HCl (also known as N-(2-Azidoethyl)glycine HCl).[1] This compound is a critical bifunctional linker used in PROTAC® synthesis and "Click Chemistry" bioconjugation. Due to its high nitrogen-to-carbon ratio (C/N ≈ 1) and hygroscopic nature, precise handling is required to maintain safety and chemical integrity.[1] This protocol ensures reproducibility in downstream applications such as Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and solid-phase peptide synthesis (SPPS).[1]

Physicochemical Profile & Safety Assessment

Before handling, researchers must understand the specific hazards and properties of this energetic linker.

Chemical Identity[1][2][3]

-

IUPAC Name: 2-[(2-Azidoethyl)amino]acetic acid hydrochloride[1]

-

Common Name: N-(2-Azidoethyl)glycine HCl[1]

-

Chemical Formula:

-

Molecular Weight: 180.60 g/mol (Salt form); 144.13 g/mol (Free base)[1]

-

Solubility: Highly soluble in Water (>50 mM); Soluble in DMSO (>20 mM); Slightly soluble in DMF.

Critical Safety Hazards (E-E-A-T)

-

Energetic Instability (C/N Ratio Warning): The free base of this compound has 4 carbons and 4 nitrogens, resulting in a C/N ratio of 1. According to the "Rule of Six," organic azides are generally safe only if

. This compound violates that rule, making it potentially shock-sensitive and explosive if isolated as a neat free base.-

Operational Control: Always maintain as the HCl salt (stabilized lattice) or in solution. Never concentrate the free base to dryness.

-

-

Azide Reactivity: Avoid contact with heavy metals (Cu, Pb, Ag) using metal spatulas, as this can form highly explosive metal azides. Use Teflon or ceramic tools.[2]

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which alters the effective mass and molarity.

Materials & Equipment

| Category | Item | Specification/Notes |

| Compound | 2-(2-Azidoethylamino)acetic acid HCl | >95% Purity; Store at -20°C under Argon/Nitrogen.[1] |

| Solvent A | DMSO (Dimethyl Sulfoxide) | Sterile, Anhydrous (≥99.9%). For biological assays/long-term storage.[1] |

| Solvent B | Nuclease-Free Water | For immediate aqueous chemistry (CuAAC).[1] |

| Labware | Weighing Spatula | Plastic or Ceramic ONLY (No Metal). |

| Vessels | Amber Glass Vials | Borosilicate, screw-cap with PTFE liner. Protects from light.[3] |

| Filtration | Syringe Filter | 0.22 µm PTFE (for DMSO) or PES (for Water). |

Decision Framework: Solvent Selection

Choosing the correct solvent is critical for the stability of the azide functionality and downstream compatibility.

Figure 1: Decision matrix for solvent selection.[1] DMSO is the gold standard for stock stability.

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM Volume: 1.0 mL Solvent: Anhydrous DMSO (Recommended)

Step 1: Equilibration & Weighing[1]

-

Remove the compound vial from -20°C storage and allow it to warm to room temperature (approx. 20 mins) inside a desiccator. Rationale: Opening a cold vial causes condensation, degrading the hygroscopic HCl salt.

-

Place a sterile amber glass vial on the analytical balance.

-

Using a plastic spatula , weigh 18.06 mg of 2-(2-Azidoethylamino)acetic acid HCl.[1]

-

Calculation:

.

-

Step 2: Solubilization

-

Add 900 µL of Anhydrous DMSO to the vial.

-

Cap tightly and vortex for 30 seconds.

-

Inspect for particulates. If undissolved, sonicate in a water bath for 2 minutes at room temperature.

-

Warning:Do not heat above 30°C. Azides are heat-sensitive.[1]

-

-

Once fully dissolved, add DMSO to bring the final volume to exactly 1.0 mL (or adjust based on mass weighed).

Step 3: Filtration (Sterilization)[1]

-

Draw the solution into a 1 mL syringe (polypropylene).

-

Attach a 0.22 µm PTFE filter .

-

Dispense into a fresh, sterile amber vial. This removes potential particulate contaminants that could nucleate precipitation or interfere with assays.

Step 4: Aliquoting & Storage[1][6]

-

Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

-

Store at -20°C or -80°C .

-

Stability: Stable for 6 months at -20°C in DMSO.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO freezing or moisture ingress | Warm to RT and vortex.[1] If persistent, moisture may have hydrolyzed the salt; discard. |

| Yellowing of solution | Oxidation or Azide degradation | Discard immediately. Azide decomposition can be hazardous.[2][4][5][6] |

| Incomplete Dissolution | Saturation or "Salting out" | Ensure the salt form (HCl) is compatible with the solvent. Add 1% water if using pure DMF. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for safe stock solution preparation.

References

-

PubChem. (n.d.).[7] N-(2-((2-Aminoethyl)amino)ethyl)glycine--hydrogen chloride (1/1). National Library of Medicine.[7] Retrieved February 21, 2026, from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved February 21, 2026, from [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved February 21, 2026, from [Link]

-

UC Merced. (n.d.). Hydrochloric Acid Safety Standard Operating Procedure. Environmental Health & Safety. Retrieved February 21, 2026, from [Link]

Sources

- 1. Fmoc-N-(2-azidoethyl)glycine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. research.wayne.edu [research.wayne.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. N-(2-((2-Aminoethyl)amino)ethyl)glycine--hydrogen chloride (1/1) | C6H16ClN3O2 | CID 71337578 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Functionalization of Nanoparticles with Azide-Terminated Linkers

Executive Summary

The functionalization of nanoparticles (NPs) with azide (-N3) moieties represents a critical gateway in modern drug delivery and diagnostics. The azide group is chemically inert under most physiological conditions but highly reactive toward alkynes, enabling Bioorthogonal Click Chemistry . This guide details the robust functionalization of Gold (Au) and Silica (SiO₂) nanoparticles, focusing on the transition from "synthesis" to "application-ready" conjugates. We prioritize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to eliminate copper toxicity, a prerequisite for therapeutic applications.

Strategic Workflow

The following diagram outlines the critical path from raw nanoparticle synthesis to validated bioconjugate.

Figure 1: Operational Workflow. A linear progression ensuring surface purity before functionalization and quantitative validation before application.

Module A: Gold Nanoparticles (AuNPs)

Mechanism: Ligand Exchange (Grafting-To) Chemistry: Thiol-Gold (Au-S) Semi-covalent Bond

Citrate-capped AuNPs are the standard starting material. The citrate layer is electrostatically bound and easily displaced by thiols, which form strong Au-S bonds (~45 kcal/mol). We utilize a Heterobifunctional PEG Linker (HS-PEG-N3) . The PEG spacer is non-negotiable; it provides steric stability and prevents the irreversible aggregation that often occurs when neutralizing the charge of citrate-capped particles.

Protocol 1: AuNP Functionalization

Materials:

-

Citrate-capped AuNPs (e.g., 20 nm, OD 1.0)

-

Reagent: HS-PEG(5kDa)-N3 (Thiol-PEG-Azide)

-

Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4 (Degassed)

-

Filters: Amicon Ultra-4 Centrifugal Filters (30k MWCO)

Step-by-Step:

-

Stock Preparation: Dissolve HS-PEG-N3 in degassed DI water to 1 mM. Note: Always prepare fresh or store under Argon at -20°C to prevent thiol oxidation to disulfides.

-

Ratio Calculation: A high molar excess is required to drive the equilibrium. Target 5–10 molecules of PEG per nm² of surface area.

-

Rule of Thumb: For 1 mL of 20 nm AuNPs (OD 1), add 10 µL of 1 mM PEG stock (approx. 5000:1 molar excess).

-

-

Ligand Exchange:

-

Add the PEG stock dropwise to the AuNP solution under vigorous stirring.

-

Critical: Do not add AuNPs to the PEG; the high local concentration of salt/buffer can crash the colloid.

-

-

Incubation: Stir at room temperature for 12–16 hours.

-

Purification (Removal of Free PEG):

-

Transfer to Amicon Ultra-4 filters.

-

Centrifuge at 4,000 x g for 10 mins (do not dry completely).

-

Resuspend in PBS. Repeat wash 3x.[1]

-

-

Storage: Store at 4°C. Do not freeze AuNPs, as ice crystal formation forces particles together, causing irreversible aggregation.

Module B: Silica Nanoparticles (SiO₂)

Mechanism: Silanization (Condensation) Chemistry: Siloxane (Si-O-Si) Bond Formation[2]

Unlike gold, silica functionalization relies on the hydrolysis of silanes and their condensation with surface silanol (Si-OH) groups. The reagent of choice is 3-Azidopropyltriethoxysilane (AzPTES) .

Protocol 2: SiO₂ Silanization

Materials:

-

Stöber Silica NPs (dispersed in Ethanol)

-

Reagent: 3-Azidopropyltriethoxysilane (AzPTES)

-

Catalyst: Ammonium Hydroxide (28%) or Acetic Acid (depending on pH preference)

-

Solvent: 95% Ethanol / 5% Water

Step-by-Step:

-

Surface Activation: Ensure SiO₂ NPs are clean. If using calcined mesoporous silica, re-hydroxylate the surface by refluxing in water for 1 hour, then switch to ethanol.

-

Reaction Mix: Dilute SiO₂ NPs to 10 mg/mL in 95% Ethanol.

-

Silane Addition: Add AzPTES to a final concentration of 5 mM.

-

Catalysis: Add 10 µL of Ammonium Hydroxide per mL of reaction.

-

Why? Base catalysis promotes rapid condensation, forming a dense shell.

-

-

Incubation: Reflux at 70°C for 4–6 hours or stir at RT for 24 hours.

-

Curing (Optional but Recommended): After washing, heating the dry particles at 80°C for 1 hour promotes cross-linking of the silane layer, increasing stability.

-

Purification: Centrifuge (12,000 x g, 15 min), discard supernatant, and resuspend in Ethanol. Repeat 3x.

Module C: Quality Control (The DBCO Titration Assay)

Core Requirement: Trustworthiness & Self-Validation.

How do you know the azide is active? FTIR can show a peak at ~2100 cm⁻¹, but it is not quantitative for low surface coverage. The DBCO Titration Assay is the industry standard for quantification.

Principle: DBCO (Dibenzocyclooctyne) has a distinct UV absorbance at 309 nm . Upon reacting with an azide (forming a triazole), this absorbance disappears.

Protocol 3: Surface Azide Quantification[3]

-

Baseline: Measure UV-Vis spectrum of the Azide-NPs in water.

-

Reaction: Aliquot a known concentration of Azide-NPs. Add a known excess concentration of water-soluble DBCO-Acid (e.g., 50 µM final).

-

Incubation: React for 2 hours at RT (SPAAC is fast).

-

Measurement: Spin down the NPs (pellet). Measure the absorbance of the supernatant at 309 nm.

-

Calculation:

-

Note: Ensure the supernatant reading is within the linear range of the DBCO standard curve.

-

Module D: Application (The "Click")

Technique: SPAAC (Copper-Free) Reagents: DBCO-functionalized Payload (Antibody, Drug, Fluorophore)[3]

We utilize SPAAC because Copper (Cu) catalysts used in traditional click chemistry are cytotoxic and can denature proteins.

Protocol 4: Conjugation

-

Buffer: PBS pH 7.4. Avoid buffers with Azide preservatives (NaN₃), as they will compete for the DBCO.

-

Ratio: Use a 1.5x to 2x molar excess of DBCO-Ligand relative to the calculated Surface Azide content (from Module C).

-

Mixing: Mix Azide-NPs and DBCO-Ligand.

-

Kinetics: Incubate 4 hours at RT or overnight at 4°C.

-

Validation:

-

Size: Dynamic Light Scattering (DLS) should show a hydrodynamic diameter increase corresponding to the ligand size (e.g., +10 nm for an IgG antibody).

-

Zeta Potential: Shift in surface charge toward the charge of the ligand.

-

Mechanistic Visualization

Figure 2: Surface Chemistry Mechanisms. Left: Thiol-gold coordination. Right: Silane hydrolysis and condensation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| AuNP Aggregation (Blue Shift) | Salt shock or insufficient PEG excess. | Add PEG dropwise. Increase PEG:Au ratio. Ensure water is salt-free during initial mixing. |

| Low Azide Signal (QC) | Thiol oxidation (Au) or Polycondensation (Si). | Use fresh TCEP to reduce disulfides before adding to Au. For Si, ensure ethanol is not "absolute" (needs trace water) but not "wet" (causes bulk polymerization). |

| Incomplete Click Reaction | Steric hindrance. | Use a longer PEG spacer (e.g., PEG 2000 vs PEG 5000) to push the azide away from the dense particle surface. |

References

-

Quantification of Azides on the Surface of Nanoparticles.ChemRxiv/ResearchGate (2025).

-

Application Notes for Thiol-PEG Functionalization.Benchchem/Nanopartz.

-

Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles.Langmuir (2017).

-

Copper-Free Click Chemistry (SPAAC) Overview.Sigma-Aldrich/Lumiprobe. mechanistic details on DBCO and strain-promoted kinetics.

-

Silanization Mechanism of Silica Nanoparticles.Arizona State University/Elsevier (2020).

Sources

strain-promoted azide-alkyne cycloaddition (SPAAC) reaction efficiency

An In-Depth Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Efficiency For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Controlled Bioorthogonal Ligation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a powerful method for covalently modifying biomolecules in their native environments.[1] Developed by Carolyn Bertozzi, this Nobel Prize-winning chemistry allows for the specific ligation of an azide-functionalized molecule with a strained cyclooctyne, all without the need for cytotoxic copper catalysts that limit other "click" reactions.[2] This biocompatibility has unlocked unprecedented opportunities in live-cell imaging, drug development, diagnostics, and materials science.[2][3][]

The efficiency of the SPAAC reaction is paramount to its success. A rapid and high-yielding reaction ensures that low concentrations of labeling reagents can be used, minimizing potential perturbations to the biological system and maximizing the signal-to-noise ratio in imaging and detection experiments. This guide provides a detailed exploration of the core principles governing SPAAC kinetics, offers field-proven protocols for optimizing reaction efficiency, and presents troubleshooting strategies to ensure robust and reproducible results.

Core Principles: Ring Strain as the Driving Force

The fundamental principle behind SPAAC is the immense ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1] The ideal bond angle for an alkyne is 180°, a geometry that is severely distorted within the eight-membered ring. This strain creates a high-energy, reactive molecule. The reaction proceeds via a concerted 1,3-dipolar cycloaddition mechanism, where the azide acts as the 1,3-dipole and the strained alkyne is the dipolarophile.[1] The release of this ring strain upon forming a stable triazole product provides the thermodynamic driving force, dramatically lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[1][5]

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Section 1: Critical Factors Influencing SPAAC Efficiency

The kinetics of SPAAC are typically second-order, meaning the rate is dependent on the concentration of both the azide and the cyclooctyne.[1] However, several intrinsic and extrinsic factors can dramatically influence the second-order rate constant (k₂), and understanding these is key to optimizing your experiment.

The Cyclooctyne: The Engine of the Reaction

The choice of cyclooctyne is the single most important factor determining the reaction rate.[3] Decades of research have produced several "generations" of cyclooctynes, each balancing reactivity with stability.

-

First-Generation (e.g., OCT, ALO): These were the simplest cyclooctynes. While functional, their reaction rates are often too slow for many biological applications, requiring high concentrations or long incubation times.[3][5]

-

Second-Generation (e.g., DIFO, DIBO, DBCO/ADIBO): This group introduced structural modifications to increase ring strain or lower the energy of the transition state. Fusing benzene rings to the cyclooctyne core, as in dibenzocyclooctyne (DBCO), dramatically increases strain and, therefore, reactivity.[5][6] DBCO and its derivatives are among the most popular and reactive cyclooctynes used today.[3]

-

Third-Generation (e.g., BCN, BARAC): These reagents were developed to offer a different balance of properties. Bicyclononyne (BCN) is highly reactive and stable, but also smaller and more hydrophilic than DBCO, which can be advantageous for certain applications.[2][3] Biarylazacyclooctynone (BARAC) is one of the most reactive cyclooctynes known, enabling reactions at very low concentrations.[2][7]

Table 1: Comparison of Common Cyclooctynes for SPAAC

| Cyclooctyne Reagent | Common Abbreviation | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO, ADIBO | ~0.1 - 1.0 | High reactivity, good stability. Widely used. Can be hydrophobic.[3][8] |

| Bicyclononyne | BCN | ~0.01 - 0.1 | Excellent balance of high reactivity and stability. Small size.[2][3][9] |

| 4-Dibenzocyclooctynol | DIBO | ~0.3 - 0.5 | Highly reactive and stable. Precursor to other functionalized cyclooctynes.[6][9][10] |

| Difluorinated Cyclooctyne | DIFO | ~0.04 | Fluorination enhances reactivity. Good for in vivo applications.[2][5] |

| Biarylazacyclooctynone | BARAC | > 1.0 | Extremely high reactivity, suitable for very fast labeling or low concentrations.[2][7] |

The Azide: More Than a Spectator

While the cyclooctyne provides the primary driving force, the electronic nature of the azide partner also influences the reaction rate. The electron-donating or withdrawing capacity of the azide's substituent can modulate the energy levels of its frontier molecular orbitals. For instance, studies have shown that an azide attached to an electron-rich sugar (1-azido-1-deoxy-β-D-glucopyranoside) reacts faster with sulfo-DBCO than one attached to an amino acid like 3-azido-L-alanine.[11][12][13] This highlights the importance of considering the local chemical environment of the azide when designing experiments.

Reaction Environment: Solvent, Buffer, and pH

For bioconjugation, reactions are typically performed in aqueous buffers. However, the choice of buffer and the inclusion of organic co-solvents can have a significant impact.

-

Buffer Choice: Different buffer components can influence SPAAC kinetics. For example, reactions with DBCO have been observed to proceed faster in HEPES buffer compared to PBS at the same pH.[11][14]

-

Solvents: For reactants with poor aqueous solubility, the addition of a polar aprotic co-solvent like DMSO is common.[14][15] While this can aid solubility, it's important to keep the percentage low (typically <20%) to avoid denaturing proteins or harming cells.

-

pH: Generally, higher pH values (from 5 to 10) tend to increase SPAAC reaction rates, though this effect can be buffer-dependent.[11][12][16] When working with proteins, it is critical to select a pH that balances reaction efficiency with protein stability and solubility, typically in the range of 7.2-8.5.[17]

Temperature

As with most chemical reactions, increasing the temperature will increase the rate of SPAAC.[14] Many bioconjugations are performed at room temperature (~25°C) or physiological temperature (37°C) to maintain the integrity of the biomolecules.[14] If the biomolecules are stable at higher temperatures, a modest increase can be an effective way to accelerate a slow reaction.

Steric Accessibility and Linkers

The physical accessibility of the azide and cyclooctyne groups is crucial. If either group is buried within the folded structure of a protein, the reaction rate will be significantly diminished. Furthermore, the inclusion of flexible linkers, such as polyethylene glycol (PEG), between the reactive moiety and the molecule of interest can enhance reaction rates by increasing solubility and reducing steric hindrance.[11][13]

Section 2: Experimental Protocols & Methodologies

A robust experimental design includes not only the reaction itself but also methods for monitoring its progress and purifying the final product.

Caption: A typical experimental workflow for bioconjugation using SPAAC.

Protocol 2.1: General Protocol for Protein Labeling with a DBCO-Fluorophore

This protocol provides a general framework for conjugating an azide-modified protein with a DBCO-functionalized small molecule (e.g., a fluorescent dye).

1. Reagent Preparation: a. Azide-Modified Protein: Prepare the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[15] Ensure any reagents used for azide installation (e.g., from metabolic labeling) have been removed. b. DBCO-Fluorophore Stock: Dissolve the DBCO-reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This minimizes the final percentage of DMSO in the reaction mixture.[15][18]

2. Reaction Setup: a. To the azide-modified protein solution, add the DBCO-fluorophore stock solution to achieve a final molar excess of the fluorophore. A 5- to 20-fold molar excess is a common starting point.[18] b. Gently mix the solution. Ensure the final concentration of DMSO does not exceed 20% (ideally <10%) to maintain protein integrity.[15][18]

3. Incubation: a. Incubate the reaction at room temperature or 37°C.[14] b. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the chosen cyclooctyne and the concentration of reactants.[14]

4. Purification: a. Once the reaction is deemed complete (see Protocol 2.2), remove the unreacted DBCO-fluorophore and any other small molecules. b. For proteins, size-exclusion chromatography (SEC) or dialysis are effective methods for purification.[14]

5. Characterization: a. Confirm the conjugation and assess the degree of labeling using techniques like SDS-PAGE (observing a band shift), UV-Vis spectroscopy (to quantify dye and protein concentration), and mass spectrometry (to confirm the mass of the conjugate).

Protocol 2.2: Monitoring Reaction Progress by UV-Vis Spectroscopy

Many common cyclooctynes, particularly DBCO, have a distinct UV absorbance peak around 310 nm that disappears upon reaction with an azide to form the triazole.[18] This feature provides a convenient, non-destructive method for monitoring the reaction in real-time.

1. Setup: a. Use a quartz cuvette in a UV-Vis spectrophotometer. b. Prepare a reaction mixture as described in Protocol 2.1. c. Immediately after mixing, take an initial absorbance reading (Time = 0) across a spectrum that includes the absorbance maximum of the cyclooctyne (e.g., 250-400 nm).

2. Data Acquisition: a. Record absorbance spectra at regular time intervals (e.g., every 10-30 minutes for the first few hours, then less frequently).[15] b. The reaction is complete when the absorbance at the cyclooctyne's characteristic wavelength no longer decreases.

3. Data Analysis (for Kinetic Studies): a. To determine the reaction rate, plot the natural logarithm of the cyclooctyne concentration (which is proportional to its absorbance) versus time.[1] b. If one reagent (e.g., the azide) is in large excess, the slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).[1][10] c. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reagent in excess.[1][8]

Section 3: Applications in Research and Drug Development

Optimizing SPAAC efficiency is critical for its successful application in various fields:

-

Targeted Drug Delivery: Efficient conjugation is necessary for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a tumor-targeting antibody.[3][19] High efficiency ensures a well-defined and potent therapeutic.

-

Molecular Imaging: In live-cell or in vivo imaging, rapid kinetics allow for the use of low probe concentrations, minimizing toxicity and background signal while capturing dynamic biological processes.[2][3]

-

Materials Science: SPAAC is used to create functionalized polymers and hydrogels.[] Reaction efficiency dictates the cross-linking density and the degree of functionalization, which control the material's properties.[17]

Section 4: Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive Reagents: Azide or cyclooctyne has degraded. | 1a. Use freshly prepared or properly stored reagents. Store cyclooctynes under an inert atmosphere and protected from light.[14] 1b. Verify reagent integrity via NMR or mass spectrometry.[14] |

| 2. Slow Kinetics: The intrinsic reactivity of the specific reactants is low. | 2a. Increase the concentration of one or both reactants.[14] 2b. Increase the reaction temperature if biomolecule stability allows.[14] 2c. Switch to a more reactive cyclooctyne (e.g., DBCO, BARAC).[14] | |

| 3. Incompatible Buffer: The chosen buffer system is hindering the reaction. | 3a. Switch from PBS to HEPES buffer, which may increase rates for some SPAAC reactions.[11][14] 3b. If solubility is an issue, add a co-solvent like DMSO or use a more soluble cyclooctyne derivative (e.g., sulfo-DBCO).[14] | |

| Multiple Products or Side Reactions | 1. Non-specific Reactions: The cyclooctyne is reacting with other functional groups (rare for SPAAC). | 1a. Lower the reaction temperature to increase selectivity.[14] 1b. Reduce the reaction time by stopping the reaction once sufficient product has formed.[14] |

| 2. Protein Aggregation: High concentration or incompatible buffer conditions. | 2a. Optimize protein concentration and buffer conditions (pH, ionic strength). 2b. Include additives like arginine or glycerol to improve protein solubility. |

References

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

- Pringle, T. A., & Knight, J. C.

- SPAAC: Strain-Promoted Click Reaction - Bioconjug

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic

- Technical Support Center: Optimizing Cyclododecyne SPAAC Reactions. Benchchem.

- Wh

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates.

- The effects of buffer, pH, and temperature upon SPAAC reaction r

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin: An In-Depth Technical Guide. Benchchem.

- Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis.

- Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics....

- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.

- DBCO Azide Lig

- Strain-promoted alkyne-azide cycloadditions (SPAAC)

- Kinetic study of SpAAC reaction. A) A time-course of the....

- DBCO–Azide Conjugation.

- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is SPAAC? | AxisPharm [axispharm.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

improving solubility of 2-(2-Azidoethylamino)acetic acid in organic solvents

Technical Support Center: Solubility Optimization for 2-(2-Azidoethylamino)acetic acid

Executive Summary: The Zwitterion Trap

As researchers, we often encounter a paradox with 2-(2-Azidoethylamino)acetic acid (often referred to as N-azidoethyl glycine).[1] Despite containing a lipophilic azide group, it stubbornly resists dissolution in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[1]

The Mechanism of Failure:

This molecule is an amino acid derivative.[1] At neutral pH, it exists as a zwitterion (inner salt).[1] The secondary amine protonates (

To dissolve this compound in organic media, you must disrupt the zwitterionic lattice using one of three strategies:

-

Hydrophobic Ion Pairing (HIP): Using lipophilic bases/acids to mask charges.[1]

-

Dielectric Tuning: Using high-dipole aprotic solvents.[1]

-

Chemical Modification: Transient or permanent protection.[1]

Troubleshooting Decision Matrix

Use this workflow to select the correct solubilization strategy based on your downstream application.

Figure 1: Decision matrix for solubilizing 2-(2-Azidoethylamino)acetic acid based on experimental intent.

Technical Guides & FAQs

Issue 1: "My compound precipitates immediately when I add DCM for a coupling reaction."

Diagnosis:

You are trying to dissolve a zwitterionic salt in a non-polar solvent.[1] DCM (

The Fix: Hydrophobic Ion Pairing (HIP)

You must convert the zwitterion into a lipophilic salt.[1] By adding a tertiary base with bulky alkyl groups (like DIPEA), you deprotonate the ammonium center (

Protocol:

-

Suspend the 2-(2-Azidoethylamino)acetic acid in DCM (concentration 0.1 M).

-

Add 2.0 - 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).[1]

-

Observation: The suspension should clear within 1-2 minutes as the lipophilic

complex forms.[1] -

Proceed with your coupling reagent (e.g., HATU, PyBOP).[1]

Expert Note: Do not use Triethylamine (TEA) if possible.[1] DIPEA is more lipophilic and less nucleophilic, reducing the risk of side reactions during activation.

Issue 2: "I need to perform a Click reaction (CuAAC) but the linker isn't soluble in water."

Diagnosis: While the azido-acid is water-soluble, your alkyne partner might be hydrophobic.[1] You need a solvent system that accommodates both.[1]

The Fix: The "Universal" Mix or Aprotic Solvents Standard Click chemistry is robust to water.[1] However, if you must avoid water, you cannot use pure DCM (see Issue 1).[1]

Recommended Solvent Systems:

| Solvent System | Ratio | Solubility Rating | Application Note |

|---|---|---|---|

| DMSO (Pure) | 100% | High | Best for anhydrous Click; requires extensive wash to remove.[1] |

| DMF (Pure) | 100% | High | Good alternative to DMSO; easier to remove via evaporation.[1] |

| tBuOH / Water | 1:1 | High | The Gold Standard. Solubilizes both the zwitterion and hydrophobic alkynes. |

| MeOH / DCM | 1:1 | Moderate | Use only if water/DMSO are strictly forbidden.[1] |

Protocol for Anhydrous Click:

-

Dissolve the azido-acid in minimal DMSO (creates a high concentration stock).[1]

-

Dilute into the reaction mixture containing the alkyne.

-

Use TBTA or THPTA ligands to stabilize the Cu(I) catalyst in organic media.[1]

Issue 3: "Can I permanently modify the compound to make it DCM soluble?"

Diagnosis: If you do not need the free acid immediately (e.g., you are reacting the azide end first), masking the polar groups is the most stable solution.

The Fix: Esterification or Boc-Protection Eliminating the zwitterion permanently increases solubility in DCM, Chloroform, and Ethyl Acetate.

-

Option A (Protect Amine): React with

/ NaOH in water/dioxane.[1] The resulting N-Boc-2-(2-azidoethylamino)acetic acid is no longer zwitterionic (Acid + Neutral Carbamate) and dissolves easily in DCM.[1] -

Option B (Protect Acid): Convert to Methyl/Ethyl ester.[1] The resulting Amine-Ester is a liquid/oil that is highly soluble in organics.[1]

Scientific Mechanism: Visualizing Solubilization

Understanding the interaction at the molecular level allows you to troubleshoot novel solvent systems.

Figure 2: Transformation of the insoluble zwitterion into a soluble lipophilic salt complex using DIPEA.[1]

References & Authority

-

PubChem. 2-(2-Azidoethylamino)acetic acid - Compound Summary.[1] National Library of Medicine.[1] Link[1]

-

Meyer, J. D., & Manning, M. C. (1998).[1][2] Hydrophobic ion pairing: altering the solubility properties of biomolecules.[2][3][4][5] Pharmaceutical Research.[1][2][5] (Demonstrates the mechanism of using counter-ions to solubilize charged species in organics). Link

-

Bachem Technical Guides. Peptide Solubility and Handling.[1] (Standard industry protocols for solubilizing amino acid derivatives using TFA/DIPEA strategies).[1] Link

-

Rostovtsev, V. V., et al. (2002).[1][6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie.[1] (Foundational text for Click chemistry solvent selection). Link

Sources

- 1. Acetic acid [webbook.nist.gov]

- 2. Hydrophobic ion pairing: altering the solubility properties of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00308H [pubs.rsc.org]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. pharmafocusasia.com [pharmafocusasia.com]

- 6. rsc.org [rsc.org]

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-(2-Azidoethylamino)acetic acid HCl

Executive Summary

2-(2-Azidoethylamino)acetic acid HCl (often referred to as N-(2-azidoethyl)glycine HCl) is a critical bifunctional linker used in "Click Chemistry," PROTAC development, and surface bioconjugation. Its value lies in its orthogonal reactivity: a carboxyl group for amide coupling and an azide group for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a technical comparison of the HCl salt form versus its free base and protected alternatives, substantiated by 1H NMR analysis. For researchers, the HCl salt offers superior stability and solubility, but it introduces specific spectral shifts that must be distinguished from impurities or pH-induced artifacts.

Part 1: Structural Context & Comparative Analysis

The Stability Imperative: HCl Salt vs. Free Base

In drug development, the choice of salt form dictates shelf-life and handling.[1]

| Feature | HCl Salt (Recommended) | Free Base (Alternative) | N-Boc Protected (Precursor) |

| State | Crystalline Solid | Oily / Hygroscopic Solid | Crystalline Solid |

| Stability | High (Resistance to oxidation/dimerization) | Low (Prone to slow oxidation/aggregation) | High (Stable until deprotection) |

| Solubility | Excellent in | Good in organic solvents ( | Soluble in |

| NMR Signature | Downfield shift of | Upfield | Rotamers often visible; t-Butyl singlet at 1.4 ppm |

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for 2-(2-Azidoethylamino)acetic acid HCl :

-

(a) Azide-adjacent methylene

-

(b) Ammonium-adjacent methylene (ethyl side)

-

(c) Ammonium protons (Exchangeable)

-

(d) Glycine methylene (Ammonium/Carboxyl adjacent)

-

(e) Carboxylic acid proton (Exchangeable)

Part 2: Experimental Protocols

Sample Preparation (Standard QC)

-

Solvent: Deuterium Oxide (

, 99.9% D) is preferred for routine purity checks to suppress exchangeable protons (c, e) and simplify the baseline. -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Internal standard TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) set to 0.00 ppm.

Structural Characterization Protocol

-

Solvent: DMSO-

is required to observe the labile ammonium ( -

Note: The ammonium protons often appear as a broad singlet or triplet (if coupling to

is resolved) between 8.0–9.5 ppm.

Analytical Workflow Diagram

The following diagram outlines the critical decision path for validating this linker.

Figure 1: Analytical workflow for the synthesis and validation of the HCl salt linker.

Part 3: 1H NMR Data Interpretation

Spectral Assignment (in )

In

Key Diagnostic: The protonation of the secondary amine causes a significant downfield shift (deshielding) of the adjacent methylene groups compared to the free base.

| Position | Group | Shift ( | Multiplicity | Integration | Interpretation |

| (d) | 3.90 – 4.05 | Singlet (s) | 2H | Deshielded by both | |

| (a) | 3.65 – 3.75 | Triplet (t) | 2H | ||

| (b) | 3.25 – 3.35 | Triplet (t) | 2H | ||

| HDO | Residual Solvent | 4.79 | Singlet | - | Reference artifact. |

Spectral Assignment (in DMSO- )

Use this solvent to confirm the salt state (presence of ammonium protons).

| Position | Group | Shift ( | Multiplicity | Interpretation |

| (e) | > 11.0 | Broad (br) | Often extremely broad or invisible if wet. | |

| (c) | 9.0 – 9.5 | Broad (br s) | Confirms HCl salt formation. | |

| (d) | Glycine | 3.85 – 3.95 | Broad s | Slightly shielded vs |

| (a) | Azide | 3.60 – 3.70 | Triplet | Consistent with |

| (b) | Amine | 3.10 – 3.20 | Broad m | Often overlaps with water in DMSO (3.33 ppm). |

Connectivity Logic (COSY Correlations)

To prove the structure is linear and not branched/degraded, verify the following correlations:

Figure 2: Expected COSY correlations. The isolation of the Glycine singlet (Hd) is the primary purity indicator.

Part 4: Troubleshooting & Impurity Profiling

Common Impurities

When synthesizing this linker from 2-bromoethylamine or similar precursors, specific impurities may persist.

-

Bromo-precursor (2-bromoethylamino acetic acid):

-

Look for triplets shifted upfield relative to the azide.

typically appears around 3.5 ppm , overlapping with the azide but distinguishable by integration errors.

-

-

Sodium Azide (

):-

Invisible in 1H NMR. Requires Silver Nitrate (

) precipitation test or Ion Chromatography to detect.

-

-

Residual Solvents (Dioxane/Ethanol):

-

Dioxane (Singlet @ 3.75 ppm in

) is a critical impurity to monitor if used during HCl salt formation, as it overlaps with the Azide-

-

pH Sensitivity Warning

In

References

-

General NMR Shifts of Amino Acids

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

-

Azide Linker Synthesis & Characterization

- Beilstein Journals. (2010).

-

Salt vs.

-

Popov, K. et al. (2016).[2] A 1H NMR Spectroscopic Window into Amine pKa. ACS Medicinal Chemistry Letters.

-

-

Spectral Database for Organic Compounds (SDBS)

-

Reference spectra for Glycine HCl and related amine salts.[3]

-

Sources

Safety Operating Guide

Proper Disposal of 2-(2-Azidoethylamino)acetic acid;hydrochloride: A Guide for Laboratory Professionals

This document provides a comprehensive guide for the safe handling and disposal of 2-(2-Azidoethylamino)acetic acid;hydrochloride. As a compound containing an organic azide, it presents significant potential hazards, including explosive decomposition and high toxicity.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment: Understanding the Risks

The primary hazards associated with 2-(2-Azidoethylamino)acetic acid;hydrochloride stem from its organic azide functional group. Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.[1][3] Additionally, azide compounds are recognized for their acute toxicity, which can be comparable to that of cyanide.[3]

Key Prohibitions:

-

NEVER dispose of azide-containing solutions down the sink. Azides can react with lead or copper in plumbing to form highly explosive metal azides.[4][5]

-

AVOID contact with metals, especially when using spatulas or other handling equipment. Plastic or ceramic tools are recommended.[6][7]

-

DO NOT mix azide waste with acidic solutions, as this can generate highly toxic and explosive hydrazoic acid.[1]

-

AVOID using halogenated solvents (e.g., dichloromethane, chloroform) in reactions or workups involving azides, as this can form extremely unstable di- and tri-azidomethane.[1][3]

Personal Protective Equipment (PPE) and Engineering Controls

When handling 2-(2-Azidoethylamino)acetic acid;hydrochloride, a stringent PPE protocol is mandatory.

| Equipment | Specification | Rationale |

| Eye Protection | Safety glasses or chemical splash goggles. A face shield is recommended when a blast shield is not feasible.[2][8] | Protects against splashes and potential energetic decomposition. |

| Hand Protection | Nitrile gloves. For highly toxic azides, consider double-gloving or using silver shield gloves under nitriles.[4][6] | Prevents skin absorption of this acutely toxic compound. |

| Body Protection | A flame-resistant lab coat must be worn.[2] | Provides a barrier against spills and splashes. |

| Engineering Controls | All handling must be conducted in a certified chemical fume hood.[6][7] A blast shield should be used for all reactions and handling procedures.[2][8] | Minimizes inhalation exposure and provides protection from potential explosions. |

Waste Segregation and Collection: A Critical First Step

Proper segregation of azide-containing waste is paramount to prevent accidental and dangerous reactions.

-

Designated Waste Containers: All waste contaminated with 2-(2-Azidoethylamino)acetic acid;hydrochloride, including aqueous solutions, organic solvents, and solid materials (e.g., gloves, weigh boats, absorbent pads), must be collected in a designated hazardous waste container.[6][7]

-

Labeling: The container must be clearly labeled as "Azide Contaminated Waste."[6] This ensures that incompatible materials are not added to the container.[6]

-

Incompatible Wastes: Keep azide waste separate from other waste streams, particularly acidic waste and waste containing heavy metal salts.[1][9]

Below is a decision-making workflow for the handling and disposal of 2-(2-Azidoethylamino)acetic acid;hydrochloride.

Caption: Decision workflow for handling and disposal of 2-(2-Azidoethylamino)acetic acid;hydrochloride.

Step-by-Step Disposal Protocol

Step 1: Waste Collection

-

Liquid Waste: Collect all solutions containing 2-(2-Azidoethylamino)acetic acid;hydrochloride, including reaction mixtures, washes, and rinsates, in a clearly labeled, non-metallic hazardous waste container.[5][6]

-

Solid Waste: Place all contaminated disposable items, such as gloves, absorbent paper, and plasticware, into a designated, labeled bag or container for solid azide waste.[6]

Step 2: Decontamination of Labware and Surfaces

-

Non-disposable Labware: Decontaminate glassware by rinsing with a suitable solvent and collecting the rinsate as hazardous waste.[10]

-

Work Surfaces: Wipe down all surfaces that may have come into contact with the azide compound with a basic solution (pH > 9) followed by a water rinse.[6] All cleaning materials must be disposed of as solid hazardous waste.[6]

Step 3: Storage of Waste

-

Store the sealed and labeled azide waste containers in a secondary containment bin within a designated and approved chemical fume hood until collection.[6]

-

Ensure that the storage area is away from incompatible materials, particularly acids and heavy metals.[8]

Step 4: Arranging for Professional Disposal

-

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the azide waste.[6][11]

-

Follow all institutional and regulatory procedures for hazardous waste disposal.[11] Do not attempt to treat or neutralize the waste unless you are specifically trained and authorized to do so.[11]

Spill and Emergency Procedures

In the event of a spill, the primary objectives are to ensure personnel safety and prevent the spread of contamination.

-

Small Spills (within a fume hood):

-

Alert personnel in the immediate area.

-

If it is a solid, gently cover it with absorbent pads and wet the pads with a buffer solution of pH > 9 to prevent dust from becoming airborne.[6]

-

For a liquid spill, confine the spill with absorbent pads.[6]

-

Carefully collect all contaminated materials using non-metallic tools and place them in the designated azide waste container.[6]

-

Clean the spill area with a pH > 9 buffer solution.[6]

-

-

Large Spills or Spills Outside a Fume Hood:

-

Evacuate the laboratory immediately and secure the area.

-

Notify your supervisor and your institution's EHS department.

-

Do not attempt to clean up a large spill yourself.

-

In Case of Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move to fresh air immediately.

-

Seek immediate medical attention in all cases of exposure.

By adhering to these rigorous safety and disposal protocols, you can mitigate the significant risks associated with 2-(2-Azidoethylamino)acetic acid;hydrochloride and ensure a safe laboratory environment for yourself and your colleagues.

References

-

Azides - UVIC. (2022, May 18). Retrieved from [Link]

-

Safe Handling of Azides - safety.pitt.edu. (2013, February 1). Retrieved from [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. (2021, February 16). Retrieved from [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). Retrieved from [Link]

-

Disposal of Highly Reactive Reagents - UPenn EHRS - University of Pennsylvania. (2018, May 9). Retrieved from [Link]

-

What Is Sodium Azide And How Do I Safely Dispose Of It? (2023, May 30). Retrieved from [Link]

-

Azide Compounds - Environmental Health and Safety. Retrieved from [Link]

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Retrieved from [Link]

-

uh-guideline-for-pyrophoric-and-water-reactive-chemicals.docx - University of Houston. Retrieved from [Link]

-

Hazardous Waste and Disposal - American Chemical Society - ACS.org. Retrieved from [Link]

-

Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Retrieved from [Link]

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. ucd.ie [ucd.ie]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 6. uvic.ca [uvic.ca]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. canterbury.ac.nz [canterbury.ac.nz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.